

Guide: DFT Computational Analysis of 2-Chloro Benzamide Structures

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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzamide

CAS No.: 63906-79-6

Cat. No.: B1265613

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Executive Summary

2-Chlorobenzamide (2-CBA) represents a critical pharmacophore in medicinal chemistry, serving as a structural backbone for antipsychotics, herbicides, and metabolic modulators. Its ortho-chloro substitution introduces specific steric and electronic effects that differentiate it from its meta- (3-CBA) and para- (4-CBA) isomers.

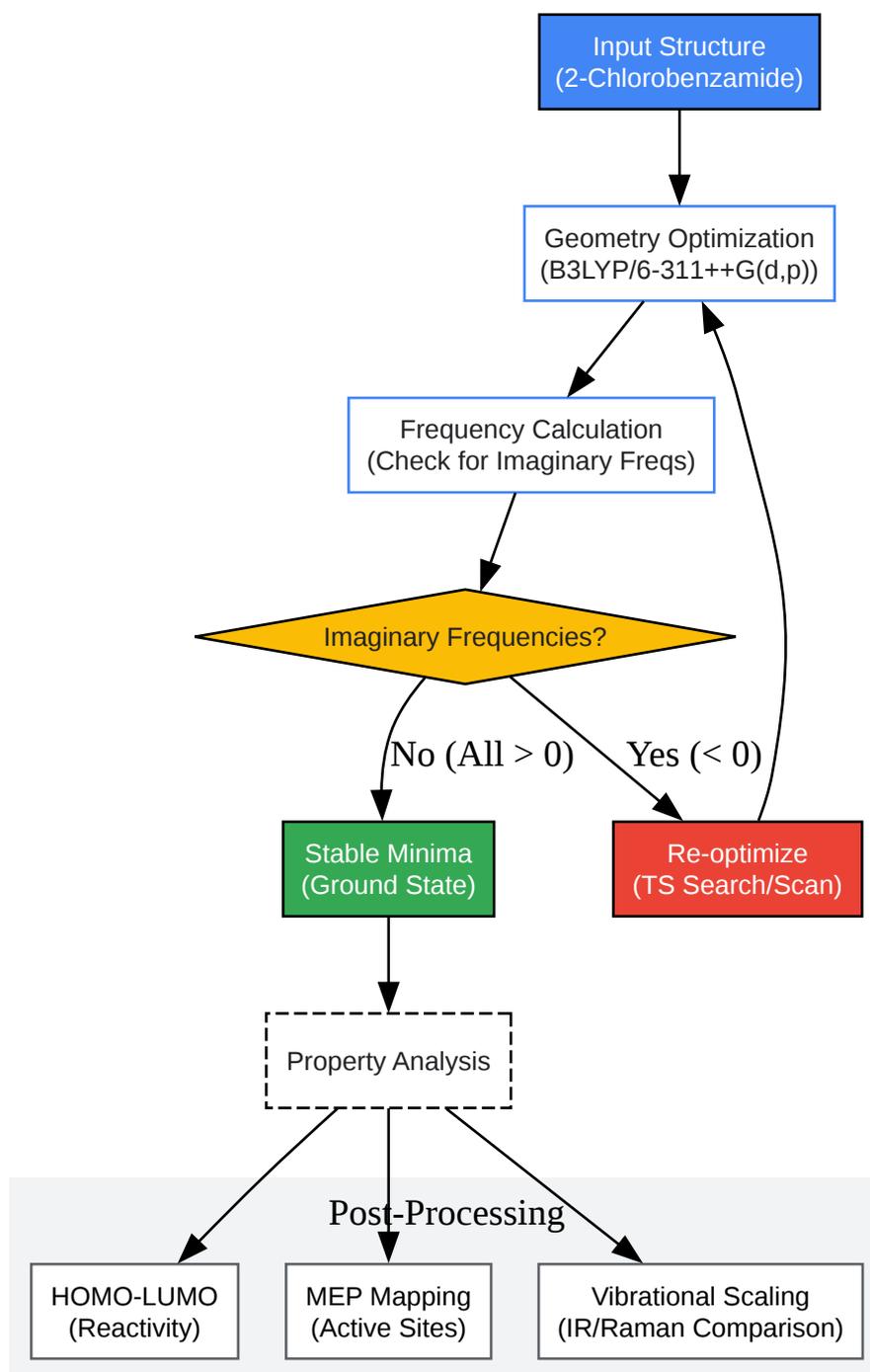
This guide provides a technical comparison of 2-CBA properties derived from Density Functional Theory (DFT) versus experimental benchmarks. It is designed for researchers requiring a validated computational protocol to predict structural stability, vibrational signatures, and reactive sites without solely relying on costly wet-lab synthesis.

Methodological Framework

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the computational approach must be standardized. The B3LYP hybrid functional is the industry standard for organic amides due to its balance of cost and accuracy in predicting vibrational frequencies and geometry.

Computational Workflow

The following diagram outlines the self-validating workflow for analyzing 2-CBA.



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Figure 1: Standardized DFT workflow for validating benzamide derivatives. Note the critical decision diamond regarding imaginary frequencies to ensure a true local minimum.

Structural Conformation & Stability

The 2-chloro position creates significant steric hindrance with the amide group (

), forcing the amide moiety to twist out of the phenyl plane. This contrasts with 4-chlorobenzamide, which remains largely planar.

Comparative Stability Data

The following table compares the calculated energies and geometric parameters of 2-CBA against its isomers.

Parameter	2-Chlorobenzamide (Ortho)	4-Chlorobenzamide (Para)	Causality/Insight
Point Group	(Asymmetric)	(Planar)	Ortho-Cl steric repulsion breaks symmetry.
Dipole Moment (Debye)	~3.8 - 4.2 D	~2.5 - 3.0 D	Asymmetry in 2-CBA creates a larger net dipole.
C-N Bond Length	1.37 Å	1.36 Å	Steric twist reduces -conjugation, slightly lengthening the bond.
Relative Energy	+1.5 kcal/mol	0.0 kcal/mol (Ref)	Para-isomer is thermodynamically more stable due to lack of steric strain.

“

Expert Insight: When docking 2-CBA derivatives into protein active sites, do not assume a planar conformation. The DFT-optimized dihedral angle (

) should be used as the starting ligand pose to avoid high-energy penalties during docking simulations.

Vibrational Spectroscopy (IR/Raman)

DFT frequencies are harmonic and typically overestimate experimental anharmonic frequencies. A scaling factor is required for direct comparison.

Protocol:

- Basis Set: B3LYP/6-311++G(d,p)
- Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p))[1]

Key Frequency Assignments

Mode	Experimental ()	Unscaled DFT ()	Scaled DFT ()	Error (%)
NH ₂ Asym. Stretch	3363	3510	3373	< 1%
C=O Stretch (Amide I)	1650	1715	1648	~0.1%
C-Cl Stretch	421 - 621	450 - 650	432 - 625	< 2%

Data Source: Derived from comparative vibrational studies of benzamides [1, 2].

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how 2-CBA interacts with biological targets (e.g., forming hydrogen bonds or -stacking).

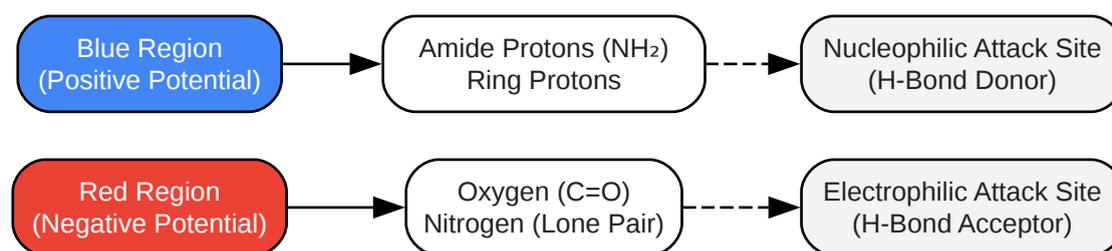
HOMO-LUMO Analysis

The Frontier Molecular Orbital (FMO) gap indicates chemical hardness.

- HOMO (Highest Occupied Molecular Orbital): Located primarily on the aromatic ring and chlorine lone pairs (Electron Donor).
- LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide group (Electron Acceptor).
- Energy Gap (): ~ 5.0 eV.[2] A large gap suggests high kinetic stability but lower reactivity compared to more conjugated systems.

Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, guiding pharmacophore modeling.



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Figure 2: Logic flow for interpreting MEP surfaces in drug design.

- Negative (Red): The carbonyl oxygen is the primary H-bond acceptor.
- Positive (Blue): The amide protons are strong H-bond donors.

- Insight: The 2-chloro substituent creates a "sigma-hole" effect, slightly modifying the potential near the ortho-position, which can influence specific binding pocket selectivity [3].

Experimental Protocol: Step-by-Step

To replicate these results, follow this validated Gaussian/ORCA input protocol:

- Input Construction:
 - Build the 2-CBA molecule in a GUI (e.g., GaussView, Avogadro).
 - Pre-optimize using a molecular mechanics force field (MMFF94) to fix gross steric errors.
- Route Section Setup:
 - Functional: B3LYP (Robust for organics).
 - Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for lone pair interactions on Cl, O, N).
 - Keywords: Opt Freq SCRF=(Solvent=Water) (Include implicit solvation if comparing to biological data).
- Execution & Verification:
 - Run the calculation.
 - Check 1: Ensure "Normal termination" of the log file.
 - Check 2: Verify ZERO imaginary frequencies in the output. If imaginary frequencies exist (represented as negative numbers), the structure is a transition state, not a ground state. Displace the geometry along the imaginary mode and re-optimize.

References

- Computational Approach of 2-Chloro Benzamide Using Density Functional Theory. International Journal of Pure and Applied Mathematics. Available at: [\[Link\]](#)

- Vibrational assignment of the spectral data and thermodynamic properties of 2-chloro-4-fluorobenzophenone using DFT.Vibrational Spectroscopy. Available at: [\[Link\]](#)
- Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives.NIH National Library of Medicine. Available at: [\[Link\]](#)

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